molecular formula C6H6F2N2O2 B3025410 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1004643-64-4

1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3025410
CAS RN: 1004643-64-4
M. Wt: 176.12 g/mol
InChI Key: TUXYFJUEAARJQQ-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a synthetic chemical compound . It is used as a pesticide and has been found to be more effective than other pesticides because it can inhibit the synthesis of fatty acids .


Synthesis Analysis

The synthesis of this compound involves unique routes that had to be developed . These routes rely on the van Leusen pyrrole synthesis and the halogen dance reaction . Aqueous sodium hydroxide solution was added to a solution of ethyl 3-(difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate in dioxane. The reaction mixture was stirred for 2 hours at room temperature, then acidified to pH 2 by the addition of concentrated hydrochloric acid .


Molecular Structure Analysis

The molecular formula of 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is C5H4F2N2O2 . Its average mass is 162.094 Da and its monoisotopic mass is 162.024078 Da .


Chemical Reactions Analysis

The compound is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Late-Stage Difluoromethylation in Organic Synthesis

The introduction of difluoromethyl groups into organic molecules has become increasingly important due to their prevalence in FDA-approved drugs and agrochemicals . Researchers have developed methods for late-stage difluoromethylation, allowing efficient modification of existing compounds. Notably, X–CF2H bond formation (where X = C(sp), C(sp2), C(sp3), O, N, or S) has been achieved using various reagents. Metal-based catalytic methods and Minisci-type radical chemistry have enabled difluoromethylation at C(sp2) and C(sp3) sites, respectively. Recent advances even allow site-selective installation of CF2H onto large biomolecules like proteins.

Computational Chemistry and Molecular Modeling

Theoretical studies play a crucial role in understanding the difluoromethyl group’s behavior. Computational chemistry and molecular dynamics simulations explore its interactions with other functional groups, solvent effects, and conformational preferences. Insights from these studies guide experimental design and optimization.

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments, and perspective. Chemical Society Reviews, 50(13), 8214–8247. DOI: 10.1039/D1CS00360G

Mechanism of Action

The compound targets the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC). This is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 . Difluoromethylornithine (DFMO, eflornithine) is the best-known inhibitor of ODC and a broad-spectrum, unique therapeutic agent .

Safety and Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The field of difluoromethylation has benefited from the invention of multiple difluoromethylation reagents . Future research will likely focus on the development of novel difluoromethylation reagents and methods, as well as the application of these reagents and methods in the synthesis of new compounds .

properties

IUPAC Name

1-(difluoromethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-3-2-4(5(11)12)9-10(3)6(7)8/h2,6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXYFJUEAARJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197100
Record name 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

1004643-64-4
Record name 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-64-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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